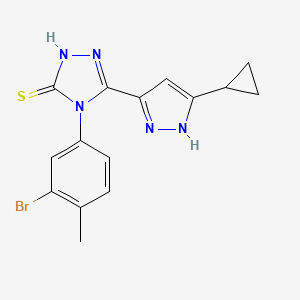![molecular formula C18H23NO4 B11070588 2-[1-Amino-2-(3,4-diethoxyphenyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B11070588.png)
2-[1-Amino-2-(3,4-diethoxyphenyl)ethylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexanedione core with an amino group and a diethoxyphenyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the amino group, often using reagents like ammonium acetate or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar in structure but with methoxy groups instead of ethoxy groups.
2-Amino-1,3,4-thiadiazole derivatives: Known for their antiviral and antimicrobial properties.
Uniqueness
2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of a cyclohexanedione core with an amino and diethoxyphenyl substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethanimidoyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H23NO4/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-13(19)18-14(20)6-5-7-15(18)21/h8-9,11,19-20H,3-7,10H2,1-2H3 |
InChI Key |
XIZLFIQKSZQMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=N)C2=C(CCCC2=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B11070508.png)
![6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11070512.png)

![(4-Benzylpiperazin-1-yl){3-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11070527.png)
![8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11070532.png)
![5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11070534.png)
![1-(4-Methoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11070535.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11070548.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11070551.png)
![1-[5-Chloro-2-(morpholin-4-yl)phenyl]-3-(3-chlorophenyl)urea](/img/structure/B11070563.png)
![4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11070564.png)
![2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide](/img/structure/B11070574.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11070575.png)
